molecular formula C22H18Cl3N3O6S2 B6094756 N-{4-[({[4-(ACETYLAMINO)PHENYL]SULFONYL}-2,4,5-TRICHLOROANILINO)SULFONYL]PHENYL}ACETAMIDE

N-{4-[({[4-(ACETYLAMINO)PHENYL]SULFONYL}-2,4,5-TRICHLOROANILINO)SULFONYL]PHENYL}ACETAMIDE

Cat. No.: B6094756
M. Wt: 590.9 g/mol
InChI Key: MKJBYQMEFYSODB-UHFFFAOYSA-N
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Description

N-{4-[({[4-(ACETYLAMINO)PHENYL]SULFONYL}-2,4,5-TRICHLOROANILINO)SULFONYL]PHENYL}ACETAMIDE is a complex organic compound characterized by its multiple functional groups, including acetylamino, sulfonyl, and anilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[({[4-(ACETYLAMINO)PHENYL]SULFONYL}-2,4,5-TRICHLOROANILINO)SULFONYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the coupling of the sulfonylated intermediate with acetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-{4-[({[4-(ACETYLAMINO)PHENYL]SULFONYL}-2,4,5-TRICHLOROANILINO)SULFONYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-{4-[({[4-(ACETYLAMINO)PHENYL]SULFONYL}-2,4,5-TRICHLOROANILINO)SULFONYL]PHENYL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[({[4-(ACETYLAMINO)PHENYL]SULFONYL}-2,4,5-TRICHLOROANILINO)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-4,4’-diaminodiphenylsulfone
  • Acetanilide, 4’-sulfanilyl-
  • Acetyldapsone
  • Monoacetyldapsone
  • 4’-Sulfanilylacetanilide

Uniqueness

N-{4-[({[4-(ACETYLAMINO)PHENYL]SULFONYL}-2,4,5-TRICHLOROANILINO)SULFONYL]PHENYL}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications and makes it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

N-[4-[(4-acetamidophenyl)sulfonyl-(2,4,5-trichlorophenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl3N3O6S2/c1-13(29)26-15-3-7-17(8-4-15)35(31,32)28(22-12-20(24)19(23)11-21(22)25)36(33,34)18-9-5-16(6-10-18)27-14(2)30/h3-12H,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJBYQMEFYSODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C=C2Cl)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl3N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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